molecular formula C17H17ClN2O2 B2679504 4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine CAS No. 1356683-96-9

4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine

Cat. No.: B2679504
CAS No.: 1356683-96-9
M. Wt: 316.79
InChI Key: AHVJXWSBKGXJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a 2-chloropyridine-3-carbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine typically involves multiple steps. One common route starts with the preparation of 2-chloropyridine-3-carbonyl chloride, which is then reacted with 5-methyl-2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-3-carbonyl chloride
  • 2-Chloropyridine-3-carboxylic acid
  • 2-Chloro-3-pyridinecarbonitrile
  • 2,4-Dichloropyridine-3-carbonyl chloride

Uniqueness

4-(2-Chloropyridine-3-carbonyl)-5-methyl-2-phenylmorpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(5-methyl-2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-11-22-15(13-6-3-2-4-7-13)10-20(12)17(21)14-8-5-9-19-16(14)18/h2-9,12,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVJXWSBKGXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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